Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate
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Overview
Description
Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate is a complex organic compound with a molecular formula of C26H31N3O3. This compound is part of the dibenzoazepine family, which is known for its diverse pharmacological properties. It is characterized by the presence of a piperidine ring, a dibenzoazepine core, and a carbamate group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate typically involves multiple steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the dibenzoazepine core.
Attachment of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction between the intermediate compound and ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and dibenzoazepine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to alterations in signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
- Ethyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
- Ethyl {5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate
Uniqueness
Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties compared to its analogs. This structural feature may influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H31N3O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl N-[11-(3-piperidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C25H31N3O3/c1-2-31-25(30)26-21-13-12-20-11-10-19-8-4-5-9-22(19)28(23(20)18-21)24(29)14-17-27-15-6-3-7-16-27/h4-5,8-9,12-13,18H,2-3,6-7,10-11,14-17H2,1H3,(H,26,30) |
InChI Key |
JGWVBMHOYLTWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCCCC4)C=C1 |
Origin of Product |
United States |
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